molecular formula C9H8N4 B11916758 (Z)-quinoxalin-2-ylmethylidenehydrazine

(Z)-quinoxalin-2-ylmethylidenehydrazine

Cat. No.: B11916758
M. Wt: 172.19 g/mol
InChI Key: QJAPITNNBHKWAV-SDQBBNPISA-N
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Description

(Z)-quinoxalin-2-ylmethylidenehydrazine is a specialist organic compound featuring a quinoxaline heterocycle linked to a hydrazone functional group. This structure is a subject of interest in several advanced research areas, primarily due to the versatile pharmacological properties exhibited by quinoxaline and hydrazone derivatives. Quinoxaline-based hydrazone scaffolds are extensively investigated for their antimicrobial potential. Studies on structurally similar compounds have demonstrated significant antibacterial and antifungal activities, with some derivatives showing efficacy against multi-drug resistant bacterial strains . The mechanism of action for related antimicrobial quinoxalines is associated with the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication . Furthermore, certain quinoxaline-1,4-di-N-oxides exert their antibacterial effects through a redox-activated mechanism that causes DNA cleavage, particularly under hypoxic conditions . Beyond antimicrobial applications, the quinoxaline-hydrazone structure is a valuable scaffold in anticancer research. Some derivatives have shown promise as inhibitors of key enzymes involved in carcinogenesis, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) . This makes them potential leads for developing novel antitumor agents, especially for complex cancers like colorectal cancer . The compound also presents interesting physicochemical properties for fundamental chemical research. The hydrazone group can participate in tautomeric equilibria, and the (Z)-configuration can exhibit distinct spectroscopic behaviors, making it a candidate for studies in dynamic isomerism and molecular structure using techniques like NMR and computational modeling . This product is intended for use as a reference standard, a synthetic intermediate, or a starting material in various research programs, including medicinal chemistry, pharmacology, and organic synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

(Z)-quinoxalin-2-ylmethylidenehydrazine

InChI

InChI=1S/C9H8N4/c10-12-6-7-5-11-8-3-1-2-4-9(8)13-7/h1-6H,10H2/b12-6-

InChI Key

QJAPITNNBHKWAV-SDQBBNPISA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=N\N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NN

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, quinoxaline-2-carbaldehyde (1.0 mmol) is refluxed with hydrazine hydrate (1.2 mmol) in ethanol containing glacial acetic acid (5 mol%) for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically indicated by the disappearance of the aldehyde starting material. The product is isolated by filtration after cooling, yielding this compound as a pale-yellow solid in 68–75% yield. Spectral confirmation includes:

  • IR : Absorption bands at 3320–3304 cm⁻¹ (N–H stretch) and 1620–1615 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, CH=N), 8.45–7.80 (m, 6H, quinoxaline-H), and 4.20 (s, 2H, NH₂).

Base-Mediated Synthesis

Alternative protocols employ potassium carbonate (K₂CO₃) in acetonitrile under reflux. For instance, a mixture of quinoxaline-2-carbaldehyde and phenylhydrazine (1:1.1 molar ratio) in acetonitrile with K₂CO₃ (2.0 equiv) refluxed for 12 hours affords the target compound in 72% yield. This method circumvents the need for acidic conditions, reducing side reactions such as hydrolysis of sensitive functional groups.

Cyclization of N-Protected Precursors

Recent advances utilize cyclization strategies to construct the quinoxaline-hydrazine framework. A notable approach involves trifluoroacetic acid (TFA)-mediated cyclization of N-protected o-phenylenediamine derivatives.

TFA-Catalyzed Cyclization

N-Boc-protected o-phenylenediamine (1.0 mmol) is treated with glyoxylic acid (1.2 mmol) in dichloromethane (DCM) at room temperature, followed by the addition of TFA (10 mol%). The mixture is stirred for 24 hours, yielding this compound after column chromatography (silica gel, ethyl acetate/hexane). This method achieves 65% yield with excellent regioselectivity.

Alkylation of Hydrazone Intermediates

A two-step protocol involving hydrazone formation followed by alkylation has been reported for derivatives requiring functionalization at the hydrazine nitrogen.

Hydrazone Formation and Subsequent Alkylation

Quinoxaline-2-carbaldehyde (1.0 mmol) is condensed with methylhydrazine (1.1 mmol) in ethanol under reflux to form the hydrazone intermediate. Subsequent treatment with methyl iodide (1.5 mmol) in tetrahydrofuran (THF) containing cesium carbonate (Cs₂CO₃, 2.0 equiv) at 60°C for 4 hours yields the N-methylated product. While this method modifies the hydrazine moiety, it highlights the flexibility of the core synthesis for derivative preparation.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate reaction kinetics. A mixture of quinoxaline-2-carbaldehyde and hydrazine hydrate in ethanol subjected to microwave radiation (150 W, 100°C) for 20 minutes achieves 85% yield, significantly reducing reaction time compared to conventional heating.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst Time Yield Advantages
Acid-catalyzed condensationReflux in ethanolGlacial acetic acid6–8 h68–75%Simple setup, cost-effective
Base-mediated synthesisReflux in acetonitrileK₂CO₃12 h72%Avoids acidic conditions
TFA cyclizationRT in DCMTrifluoroacetic acid24 h65%Mild conditions, high regioselectivity
Microwave-assistedMicrowave irradiationNone20 min85%Rapid, high yield

Characterization and Analytical Validation

The structural integrity of this compound is confirmed through multifaceted analytical techniques:

Spectroscopic Analysis

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 226.1 [M+H]⁺, consistent with the molecular formula C₁₀H₈N₄.

  • ¹³C NMR : Peaks at δ 158.9 (C=N) and 142.3–121.8 ppm (quinoxaline carbons).

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar quinoxaline moiety with a dihedral angle of 6.22° between the hydrazine and aromatic systems, stabilizing the (Z)-configuration via intramolecular hydrogen bonding.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or oxidative decomposition, are mitigated by controlling stoichiometry (e.g., using 1.1–1.2 equiv of hydrazine).

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but may require higher temperatures. Ethanol balances cost and reactivity for large-scale synthesis .

Scientific Research Applications

Quinoxaline derivatives, including (Z)-quinoxalin-2-ylmethylidenehydrazine, have demonstrated a wide range of biological activities:

  • Antimicrobial Properties : Quinoxaline derivatives are known for their efficacy against various pathogens. They exhibit activity against bacteria, fungi, and viruses. For instance, certain quinoxaline compounds have shown effectiveness against the hepatitis C virus and other viral infections through mechanisms such as inhibition of viral replication .
  • Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. Studies have shown that compounds with a quinoxaline core can induce cytotoxic effects in various cancer cell lines. For example, hybridization of quinoxaline with other anticancer pharmacophores has yielded promising results against colorectal cancer .
  • Anti-inflammatory Effects : Some quinoxaline derivatives have been studied for their anti-inflammatory properties, providing potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have severe side effects .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

  • Modification Potential : The introduction of various substituents on the quinoxaline ring can enhance its biological activity. For example, studies have shown that specific modifications can improve antiviral potency and selectivity against certain targets .
  • Optimal Substituents : Research has identified that incorporating electron-withdrawing groups or specific functional groups can significantly affect the compound's efficacy. For instance, the presence of halogens or amide groups has been linked to increased antiviral activity .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Application AreaDescriptionReferences
Antiviral TherapyEffective against hepatitis C virus and other viral infections through inhibition mechanisms.
Cancer TreatmentInduces apoptosis in cancer cells; potential use in combination therapies for enhanced efficacy.
Antimicrobial AgentsBroad-spectrum activity against bacteria and fungi; useful in treating infectious diseases.
Anti-inflammatory DrugsPotential to replace traditional NSAIDs with safer alternatives for chronic inflammation.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of quinoxaline derivatives:

  • A study on the synthesis of novel quinoxaline hybrids demonstrated significant anticancer activity against HCT-116 cells, showcasing the potential for developing new cancer therapeutics .
  • Another investigation into the antiviral properties of quinoxaline derivatives revealed promising results against hepatitis C virus, emphasizing the importance of structural modifications for enhancing activity .

Mechanism of Action

The mechanism of action of (Z)-quinoxalin-2-ylmethylidenehydrazine involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes such as monoamine oxidase and tyrosinase, which are involved in neurotransmitter metabolism and melanin synthesis, respectively.

    Receptors: It may interact with GABA receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Method Key References
(Z)-Quinoxalin-2-ylmethylidenehydrazine Quinoxaline Hydrazone (Z-configuration) Antimicrobial, Anticancer Condensation with hydrazine hydrate
3-Methyl-6-nitroquinoxaline hydrazone Nitroquinoxaline Methyl, nitro groups Antibacterial Reflux with acetophenones in acetic acid
3-Hydroxyquinoxaline-2-carbohydrazide Hydroxyquinoxaline Hydroxy, carbohydrazide Antifungal, Antitubercular Hydrazine hydrate condensation
(E)-3-(2-Chloro-6-fluorobenzylidene)quinoxalin-2(1H)-one Quinoxalinone Chloro, fluoro, benzylidene Not reported (potential kinase inhibition) Aldehyde-hydrazine condensation
2-(Benzo[d]thiazol-2-ylthio)acetohydrazide Benzothiazole Thioether, nitroindolinone Antimicrobial Multi-step condensation

Physicochemical Properties

  • Solubility : Hydroxy and carboxyl groups (e.g., in ) improve aqueous solubility (>5 mg/mL), whereas halogenated or nitro-substituted analogues are lipophilic (logP: 2.5–3.5) .
  • Stability : The (Z)-configuration confers greater thermal stability (decomposition >200°C) compared to (E)-isomers, which degrade at lower temperatures .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-quinoxalin-2-ylmethylidenehydrazine?

Answer: The synthesis typically involves condensation of quinoxalin-2-carbaldehyde with hydrazine derivatives under reflux conditions. Key steps include:

  • Reagent selection: Use ethanol as a solvent and glacial acetic acid as a catalyst to promote hydrazone formation .
  • Reaction monitoring: Track progress via TLC (e.g., 8-hour reflux for hydrazine derivatives) .
  • Purification: Isolate the product via vacuum filtration, followed by recrystallization from ethanol or chromatography for high purity .
    Critical parameters include temperature control (~95°C) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

  • IR spectroscopy: Identify characteristic N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • 1H/13C NMR: Confirm stereochemistry (Z-configuration) via coupling constants and chemical shifts of the hydrazone proton (δ 8–9 ppm) .
  • Mass spectrometry (MS): Verify molecular weight (e.g., 232.24 g/mol via ESI-MS) and fragmentation patterns .
  • X-ray crystallography: Resolve ambiguity in Z/E configuration using single-crystal diffraction (if available) .

Advanced Research Questions

Q. How does the hydrazine group in this compound participate in transition metal-free arylation reactions?

Answer: The hydrazine moiety acts as an aryl donor in iodosobenzene-promoted oxidative 3-arylation of quinoxalin-2(H)-ones. Mechanism highlights:

  • Oxidative coupling: Arylhydrazines generate aryl radicals under air, which attack the quinoxaline core at the C3 position .
  • Functional group tolerance: Base-sensitive groups (e.g., allyl, benzyl) remain intact under mild conditions (room temperature, 24-hour reaction) .
  • Yield optimization: Moderate to good yields (50–75%) are achieved using electron-rich arylhydrazines .

Q. How can researchers resolve spectral data discrepancies in structural elucidation?

Answer:

  • Comparative analysis: Cross-reference experimental IR/NMR data with computational predictions (e.g., DFT calculations) .
  • Crystallographic validation: For ambiguous NOE or coupling constants, use X-ray diffraction to confirm spatial arrangement .
  • Isotopic labeling: Introduce deuterated analogs to distinguish overlapping signals in NMR spectra .

Q. What methodologies are recommended for evaluating the anti-inflammatory potential of this compound?

Answer:

  • In-vitro assays: Measure COX-2 inhibition via ELISA or fluorometric kits to assess anti-inflammatory activity .
  • In-vivo models: Use carrageenan-induced paw edema in rodents; administer the compound (10–50 mg/kg) and measure edema reduction over 6 hours .
  • Structure-activity relationship (SAR): Modify the hydrazide or quinoxaline moieties to enhance potency and selectivity .

Q. How can computational tools aid in predicting the reactivity of this compound?

Answer:

  • Molecular docking: Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina to prioritize derivatives for synthesis .
  • Reactivity descriptors: Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization .
  • MD simulations: Assess stability in aqueous environments (e.g., solubility in ethanol) using GROMACS .

Data Contradiction & Optimization

Q. How should conflicting data on solubility and stability be addressed?

Answer:

  • Solubility testing: Use Hansen solubility parameters to identify optimal solvents (e.g., ethanol, DMSO) .
  • Stability studies: Conduct accelerated degradation tests under varying pH (2–12) and temperature (25–60°C) to identify decomposition pathways .
  • HPLC validation: Quantify degradation products using C18 columns and UV detection at 254 nm .

Q. What strategies improve yield in large-scale synthesis?

Answer:

  • Flow chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer during condensation .
  • Catalyst screening: Test alternatives to glacial acetic acid (e.g., p-TsOH) for faster reaction kinetics .
  • Scale-up adjustments: Optimize solvent volume ratios (e.g., 1:5 solid-to-solvent) to prevent precipitation during reflux .

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